Stains-all

描述

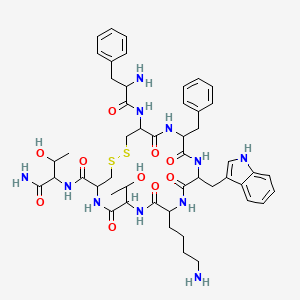

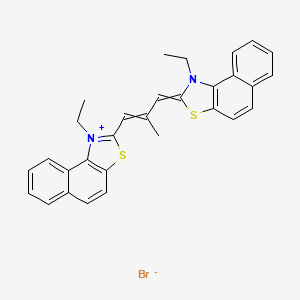

Stains-all is a carbocyanine dye known for its ability to stain anionic proteins, nucleic acids, and anionic polysaccharides. It is metachromatic, meaning it changes color depending on its interaction with other molecules. This dye is particularly useful in biochemical and histological applications due to its sensitivity and specificity .

科学研究应用

Stains-all has a wide range of applications in scientific research:

Chemistry: Used in thin-layer chromatography (TLC) to visualize compounds.

Biology: Stains nucleic acids and proteins in gel electrophoresis, aiding in the identification and analysis of biomolecules.

Medicine: Utilized in histological staining to differentiate between various tissue types and cellular components.

Industry: Applied in the quality control of pharmaceuticals and the analysis of complex mixtures

作用机制

Target of Action

Stains-All, also known as Carbocyanin DBTC, is primarily targeted towards calcium-binding proteins (CaBP) . These proteins play a crucial role in various physiological processes, including muscle contraction, nerve impulse transmission, and cell signaling .

Mode of Action

This compound interacts with its targets, the calcium-binding proteins, by binding to them . This interaction results in a change in the conformational features of these proteins . The dye is used to visualize these changes, providing insights into the proteins’ structure and function .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the calcium signaling pathway . By binding to calcium-binding proteins, this compound can influence the way these proteins interact with calcium ions, potentially affecting the downstream effects of calcium signaling .

Pharmacokinetics

It’s known that the compound is acationic carbocyanine dye . As such, it’s likely to have properties common to other cationic dyes, such as a high degree of protein binding and potential for cellular uptake.

Result of Action

The primary result of this compound’s action is the differential staining of nucleic acids and proteins . RNA stains blue/purple, DNA stains blue, and proteins stain red . It differentiates between highly acidic proteins, which stain blue, and less acidic proteins, which stain pink . This makes this compound an ideal dye for the visualization and identification of proteins on polyacrylamide gels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, when employed on polyacrylamide gels, the intensity of this compound can be increased by the addition of silver nitrate . Additionally, the dye’s staining intensity and color can vary depending on the pH of the environment

生化分析

Biochemical Properties

“Stains-all” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to probe the conformational features of calcium-binding proteins . The dye changes its color depending on its contact with other molecules, which makes it a valuable tool in identifying and distinguishing between different types of biomolecules .

Cellular Effects

The effects of “this compound” on various types of cells and cellular processes are profound. It influences cell function by staining RNA bluish-purple, DNA blue, and proteins red . This differential staining allows for the visualization and identification of these critical cellular components, thereby providing insights into cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves binding interactions with biomolecules, leading to changes in their visual appearance. The dye is metachromatic, meaning it changes color when it comes into contact with different molecules . This property allows “this compound” to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression.

准备方法

Synthetic Routes and Reaction Conditions

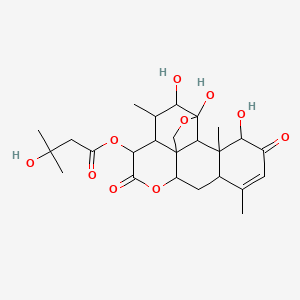

Stains-all is synthesized through a multi-step process involving the condensation of 1-ethyl-2-naphthol with thiazoline derivatives. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. The final product is purified through recrystallization to obtain a high-purity dye .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures to ensure consistency. The dye is then formulated into various concentrations and packaged for distribution.

化学反应分析

Types of Reactions

Stains-all undergoes several types of chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, altering its staining properties.

Reduction: Reduction reactions can modify the dye’s chromophore, affecting its colorimetric properties.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its staining capabilities.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Solvents: Ethanol, methanol, and water are frequently used as solvents in these reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified staining properties. These derivatives can be tailored for specific applications in research and industry.

相似化合物的比较

Similar Compounds

Ethyl-Stains-all: Similar in structure but differs in solubility and staining properties.

Crystal Violet: Another metachromatic dye used for staining nucleic acids and proteins.

Safranin: Commonly used in Gram staining to differentiate bacterial species.

Uniqueness

Stains-all is unique due to its high sensitivity and specificity for anionic molecules. Its ability to stain a wide range of biomolecules with distinct colors makes it a versatile tool in various scientific disciplines. Unlike other dyes, this compound can differentiate between highly anionic proteins, proteoglycans, and nucleic acids, providing detailed insights into molecular structures .

属性

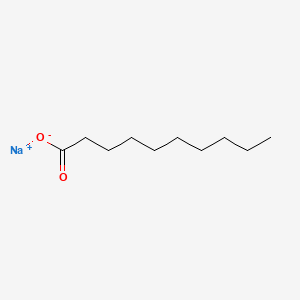

CAS 编号 |

7423-31-6 |

|---|---|

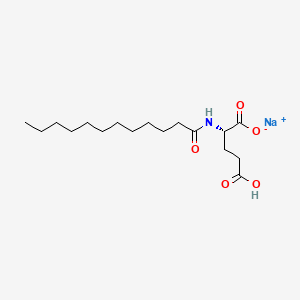

分子式 |

C30H27N2S2.Br C30H27BrN2S2 |

分子量 |

559.6 g/mol |

IUPAC 名称 |

(2E)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole;bromide |

InChI |

InChI=1S/C30H27N2S2.BrH/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28;/h6-19H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI 键 |

MPBRYMWMMKKRGC-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] |

手性 SMILES |

CCN1/C(=C\C(=C\C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)\C)/SC5=C1C6=CC=CC=C6C=C5.[Br-] |

规范 SMILES |

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5.[Br-] |

外观 |

Solid powder |

Key on ui other cas no. |

299-88-7 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

60485-76-9 (tosylate) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3,3'-diethyl-9-methyl-4,5,4',5'-dibenzothiacarbocyanine 4,5,4',5'-dibenzo-3,3'-diethyl-9-methyl-thiacarbocyanine bromide stains-all stains-all tosylate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary targets of Stains-all in biological samples?

A1: this compound exhibits binding affinity towards a variety of biomolecules, including nucleic acids, proteins, polysaccharides, and lipids. [, , ] Its interaction with these molecules results in distinct spectral shifts, making it useful for visualization and analysis.

Q2: How does this compound differentiate between acidic proteins and other biomolecules?

A2: this compound demonstrates differential staining based on the acidity of proteins: highly acidic proteins stain blue, intact proteoglycans stain purple, and less acidic proteins stain pink. This property allows for the identification of acidic proteins even in complex mixtures. []

Q3: Can this compound be used to study protein-ligand interactions?

A3: Yes, this compound has proven useful in studying protein-ligand interactions. For instance, it was used to investigate the binding of fibronectin to LipL32, a lipoprotein from pathogenic Leptospira, revealing that calcium binding to LipL32 might modulate its interaction with fibronectin. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H27N2Br, and its molecular weight is 495.472. []

Q5: What are the characteristic spectroscopic properties of this compound?

A5: this compound exhibits characteristic spectral shifts upon binding to different biomolecules. For instance, it forms a complex with hyaluronic acid with an absorbance maximum between 620 and 660 nm. On the other hand, its complex with sulfated glycosaminoglycans shows an increase in absorbance between 440 and 500 nm. [, ]

Q6: Can this compound be used to stain glycol methacrylate embedded cartilage?

A7: Yes, this compound has been successfully used to stain glycol methacrylate embedded cartilage. This method offers advantages over traditional stains like methylene blue and toluidine blue in terms of selectivity and contrast. []

Q7: Have computational methods been used to study this compound?

A9: Yes, computer modeling has been employed to understand the structure of this compound isomers. For example, the structures of the all-trans and mono-cis isomers of this compound have been derived using computational modeling. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。